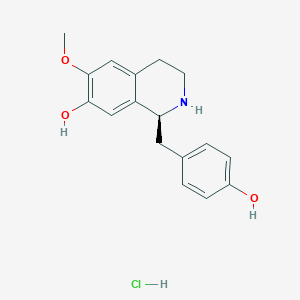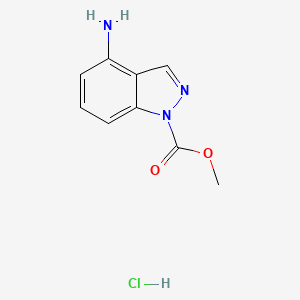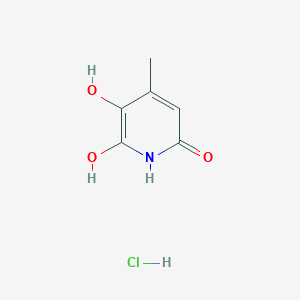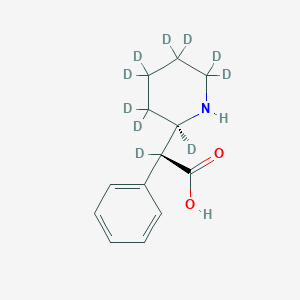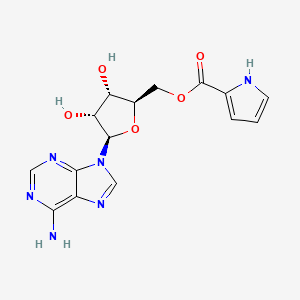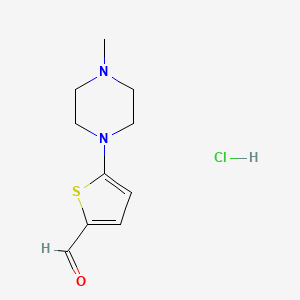![molecular formula C29H28FN3O5S B13861225 N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl structure with fluoro and methoxy substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methoxy groups, and subsequent sulfonylation and amidation reactions. The Suzuki–Miyaura coupling reaction is often employed to form the biphenyl structure due to its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.
Aplicaciones Científicas De Investigación
N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide shares structural similarities with other biphenyl derivatives, such as:
- 2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-ylamine
- 3-Methoxybenzamide derivatives
Uniqueness
The uniqueness of N-[2-[[3-[[(2’-Fluoro-4-methoxy[1,1’-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Propiedades
Fórmula molecular |
C29H28FN3O5S |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C29H28FN3O5S/c1-37-24-10-5-7-21(17-24)29(34)32-16-15-31-22-8-6-9-23(19-22)33-39(35,36)28-18-20(13-14-27(28)38-2)25-11-3-4-12-26(25)30/h3-14,17-19,31,33H,15-16H2,1-2H3,(H,32,34) |
Clave InChI |
MXYRICKVRHLIHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=CC=C2F)S(=O)(=O)NC3=CC=CC(=C3)NCCNC(=O)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


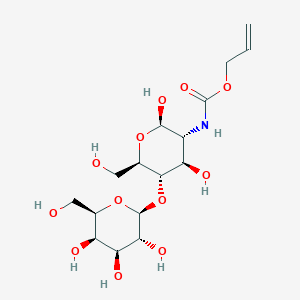
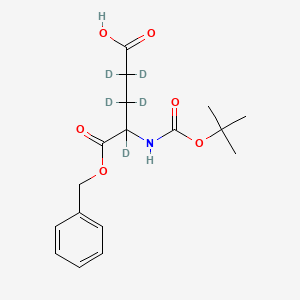
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
